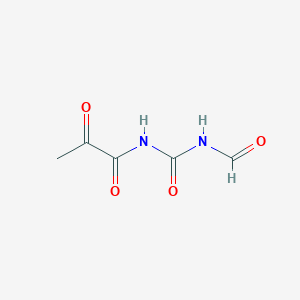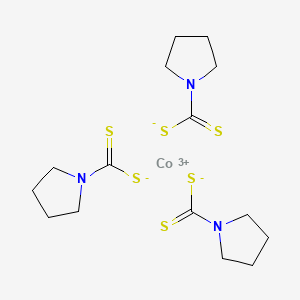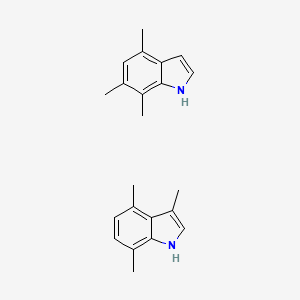
Trimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural and synthetic compounds. This compound, with its three methyl groups attached to the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1H-indole typically involves the alkylation of indole. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this compound, specific alkylating agents are used to introduce the methyl groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to ensure high yield and purity. . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Aplicaciones Científicas De Investigación
Trimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in biological processes and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Trimethyl-1H-indole involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 1H-Indole-3-carbaldehyde
- Indole-3-acetic acid
Comparison: Trimethyl-1H-indole is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
30642-36-5 |
|---|---|
Fórmula molecular |
C22H26N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3,4,7-trimethyl-1H-indole;4,6,7-trimethyl-1H-indole |
InChI |
InChI=1S/2C11H13N/c1-7-6-8(2)10-4-5-12-11(10)9(7)3;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h2*4-6,12H,1-3H3 |
Clave InChI |
ZLBQDFFUJTUPQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CNC2=C(C=C1)C)C.CC1=CC(=C2C=CNC2=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


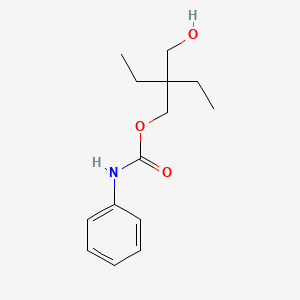
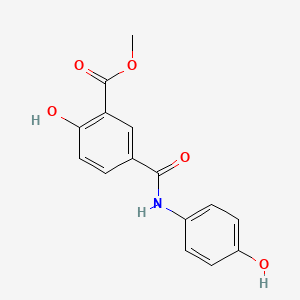
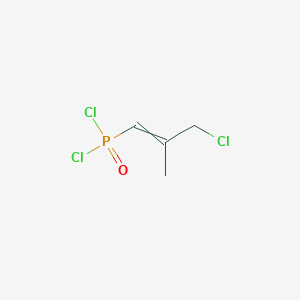
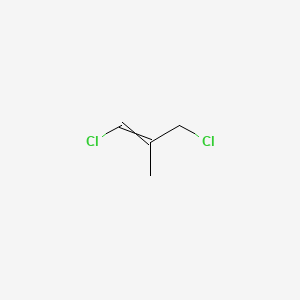
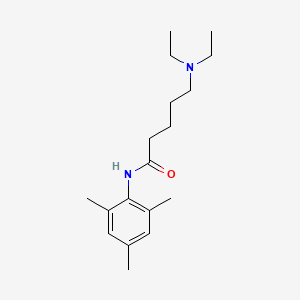
methanone](/img/structure/B14695403.png)
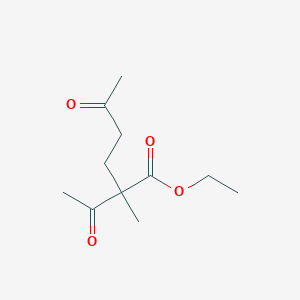
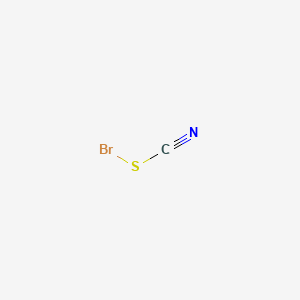
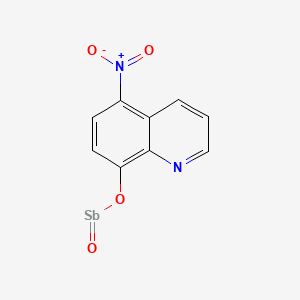

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
